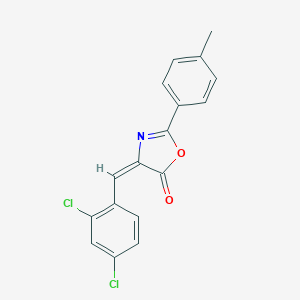
4-(2,4-Dichlorobenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dichlorobenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, commonly known as DCB-T, is a synthetic compound that has gained significant attention in the field of scientific research. This compound belongs to the family of oxazolones and has been extensively studied for its various biochemical and physiological effects.
Mecanismo De Acción
DCB-T inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an increase in the phosphorylation levels of various proteins, which in turn affects various biological processes. The inhibition of PTPs by DCB-T has been shown to have anti-cancer effects and has been proposed as a potential therapeutic target for cancer treatment.
Biochemical and Physiological Effects:
DCB-T has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and migration of cancer cells by affecting various signaling pathways. DCB-T has also been shown to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the inflammatory response. Additionally, DCB-T has been shown to affect insulin signaling by inhibiting the activity of PTPs involved in insulin signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DCB-T in lab experiments is its high potency and specificity towards PTPs. This makes it a valuable tool for studying the role of PTPs in various biological processes. However, one of the limitations of using DCB-T is its potential toxicity towards cells. Careful optimization of the concentration and duration of DCB-T treatment is required to minimize its toxic effects.
Direcciones Futuras
There are several future directions for the use of DCB-T in scientific research. One of the areas of interest is the development of DCB-T analogs with improved potency and specificity towards PTPs. Additionally, the use of DCB-T in combination with other anti-cancer agents is being explored as a potential strategy for cancer treatment. Furthermore, the role of PTPs in other biological processes such as metabolism and immune response is an area of active research where DCB-T can be a valuable tool.
Métodos De Síntesis
DCB-T can be synthesized by the reaction of 2,4-dichlorobenzaldehyde and p-toluidine in the presence of a base. The reaction takes place in a solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain a high yield of DCB-T. This synthesis method has been optimized to produce DCB-T with high purity and yield.
Aplicaciones Científicas De Investigación
DCB-T has been extensively studied for its various scientific research applications. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been used to study the role of PTPs in various biological processes. DCB-T has also been used to investigate the role of PTPs in cancer cell growth and migration.
Propiedades
Nombre del producto |
4-(2,4-Dichlorobenzylidene)-2-(p-tolyl)-5(4H)-oxazolone |
|---|---|
Fórmula molecular |
C17H11Cl2NO2 |
Peso molecular |
332.2 g/mol |
Nombre IUPAC |
(4E)-4-[(2,4-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-2-4-11(5-3-10)16-20-15(17(21)22-16)8-12-6-7-13(18)9-14(12)19/h2-9H,1H3/b15-8+ |
Clave InChI |
UVGMRHUZAGZHHY-OVCLIPMQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=N/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]pyridine-4-carbohydrazide](/img/structure/B273824.png)

![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B273830.png)
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B273836.png)
![3-[(4-bromobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273838.png)
![4-chloro-N'-[1-methyl-3-(4-morpholinyl)-3-oxopropylidene]benzohydrazide](/img/structure/B273840.png)
![3-allyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B273843.png)
![3-ethyl-2-[(4-methoxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273844.png)
![2-[(4-chlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B273845.png)
![3-butyl-2-[(2,4-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273846.png)
![2-[(4-bromophenyl)imino]-3-butyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273847.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273848.png)
![3-allyl-2-[(4-bromophenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B273849.png)